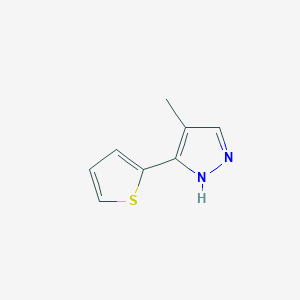

4-Methyl-3-(2-Thienyl)-1H-Pyrazole

Description

Significance of Pyrazole (B372694) and Thiophene (B33073) Ring Systems in Contemporary Chemical Research

Pyrazole and thiophene are five-membered heterocyclic rings that are fundamental building blocks in the design of a wide range of functional molecules.

Pyrazole , a diazole containing two adjacent nitrogen atoms, is a versatile scaffold found in numerous compounds with diverse biological activities. nih.govresearchgate.net Its derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties. orientjchem.orgresearchgate.net The presence of the pyrazole nucleus in well-established pharmaceuticals underscores its therapeutic potential. orientjchem.orgnih.gov For instance, celecoxib (B62257) is a potent anti-inflammatory drug, while sildenafil (B151) is widely used to treat erectile dysfunction. orientjchem.org The ability of the pyrazole ring to act as a hydrogen bond donor and acceptor, as well as its capacity for various chemical modifications, makes it a privileged structure in drug discovery. researchgate.netnih.gov

Thiophene , a sulfur-containing aromatic heterocycle, is another crucial component in the development of bioactive compounds and advanced materials. nih.govorientjchem.org Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govorientjchem.org The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity, a strategy frequently employed in drug design. nih.gov In material science, the electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials, such as fluorescent dyes and corrosion inhibitors. jetir.org

The combination of these two important heterocyclic systems within a single molecule, as seen in (thienyl)pyrazoles, can lead to synergistic effects and novel properties. nih.govresearchgate.net

Overview of (Thienyl)pyrazole Derivatives in Synthetic Organic and Material Science Literature

The synthesis and application of (thienyl)pyrazole derivatives have been a growing area of research. Synthetic chemists have developed various methods to construct these hybrid molecules, often involving multi-component reactions or cross-coupling strategies. mdpi.commdpi.com These approaches allow for the creation of diverse libraries of (thienyl)pyrazoles with different substitution patterns, enabling the exploration of their structure-activity relationships.

In the realm of medicinal chemistry, (thienyl)pyrazole derivatives have been investigated for a range of therapeutic targets. For example, some have shown promise as enzyme inhibitors, while others have been explored for their potential as anticancer and anti-inflammatory agents. researchgate.netnih.gov The ability to fine-tune the electronic and steric properties of the molecule by modifying the substituents on both the pyrazole and thiophene rings allows for the optimization of biological activity.

In material science, the unique photophysical and electronic properties of (thienyl)pyrazoles are of particular interest. Their fluorescent properties make them potential candidates for use as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. jetir.org Furthermore, their ability to self-assemble and form ordered structures is being explored for the development of novel organic semiconductors and other functional materials.

The specific compound, 4-Methyl-3-(2-Thienyl)-1H-pyrazole, with its defined substitution pattern, serves as a valuable model system for understanding the fundamental properties of this class of compounds and for designing new derivatives with tailored functions.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-5-9-10-8(6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICURQXROMAKEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 3 2 Thienyl 1h Pyrazole and Analogous Thienyl Pyrazoles

Classical and Modern Approaches to Pyrazole (B372694) Ring Synthesis

The synthesis of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established area of organic chemistry. youtube.com Both classical and modern methods are employed to construct this important scaffold, which is a key component in many biologically active compounds.

Condensation Reactions Involving Hydrazines and Related Derivatives

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.comname-reaction.combeilstein-journals.orgslideshare.net This approach, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of the starting materials. name-reaction.comjk-sci.com The reaction mechanism typically involves the formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comname-reaction.com

The reaction can be catalyzed by acids and is often carried out under neutral or weakly acidic conditions. name-reaction.comorganic-chemistry.org However, the use of substituted hydrazines can lead to the formation of a mixture of regioisomers. thieme-connect.com The regioselectivity of the reaction can be influenced by the choice of solvent, with aprotic solvents having strong dipole moments, such as N,N-dimethylacetamide (DMAc), favoring higher regioselectivity. organic-chemistry.org

Modern variations of this classical condensation include the use of microwave assistance and various catalysts to improve yields and reaction times. For instance, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.govmdpi.com Additionally, solid-supported catalysts like Amberlyst-15 have been employed for the synthesis of thienyl-pyrazoles from chalcones and phenylhydrazine (B124118) hydrochlorides at room temperature, offering good yields and the ability to reuse the catalyst. nih.govnih.govresearchgate.net

The Paal-Knorr synthesis is another related method used to create substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org While mechanistically similar to the Knorr pyrazole synthesis, the Paal-Knorr reaction typically involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.in

Table 1: Examples of Catalysts and Conditions for Condensation Reactions

| Catalyst | Reactants | Conditions | Product | Reference |

| Catalytic Acid | Hydrazine, 1,3-Dicarbonyl Compound | - | Pyrazole | jk-sci.com |

| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Green protocol | 1,3,5-substituted pyrazoles | nih.govmdpi.com |

| Amberlyst-15 | Chalcones, Phenylhydrazine Hydrochlorides | Room temperature, Acetonitrile | Thienyl-pyrazoles | nih.govnih.gov |

| Sc(OTf)3 | 1,4-dicarbonyl compound, primary amine | Solvent-free | Pyrroles | researchgate.net |

1,3-Dipolar Cycloaddition Strategies for Pyrazole Formation

A powerful and highly regioselective alternative to condensation reactions is the 1,3-dipolar cycloaddition. chim.it This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene, to form the five-membered pyrazole ring. chim.itnih.gov Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for this purpose. chim.it

The inherent regioselectivity of 1,3-dipolar cycloadditions stems from the significant difference in electronegativity between the nitrogen and carbon atoms of the reacting species. chim.it This method has been successfully employed for the synthesis of a variety of substituted pyrazoles, including those with thienyl moieties. researchgate.net For example, the reaction of nitrilimines with thioaurones has been shown to produce spiropyrazolines with high regioselectivity. mdpi.com

Regioselective Synthesis via Precursor Functionalization

Achieving regiocontrol in pyrazole synthesis is crucial, especially when specific substitution patterns are desired for biological activity or other applications. Regioselective synthesis can be achieved by carefully choosing and functionalizing the precursor molecules before the pyrazole ring is formed.

One strategy involves the use of acetylenic ketones and substituted hydrazines, which has been shown to produce 1,3,5-substituted pyrazoles with high and predictable regioselectivity. thieme-connect.com The reaction of ynone-trifluoroborates with hydrazine derivatives also allows for the regioselective synthesis of pyrazole-5-trifluoroborates, which can be further functionalized. mdpi.com

Another approach involves the in situ generation of a specific enone intermediate, followed by its annulation with hydrazine. sioc-journal.cn This has been demonstrated in the Cu(II)-catalyzed cascade reaction of saturated ketones with hydrazines to yield 1,3-disubstituted pyrazoles. sioc-journal.cn Furthermore, one-pot procedures combining sequential catalytic cycles, such as acyl Sonogashira coupling followed by intramolecular cyclization, have been developed for the regioselective synthesis of substituted pyrazoles. rsc.org

Introduction and Functionalization of the Thienyl Moiety

The incorporation of a thienyl group into the pyrazole scaffold can be achieved either by starting with a thiophene-containing precursor and building the pyrazole ring onto it, or by introducing the thienyl group to a pre-formed pyrazole ring.

Cross-Coupling Methodologies in Thienyl-Pyrazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of functionalized heterocycles, including thienyl-pyrazoles. ktu.edu Reactions such as Suzuki, Negishi, and Sonogashira couplings have been successfully applied to functionalize pyrazole rings with various aryl and heteroaryl groups, including thienyl substituents. ktu.edubeilstein-journals.orgresearchgate.net

For instance, 4-iodopyrazoles can serve as versatile starting materials for Negishi cross-coupling reactions with organozinc reagents to introduce a thienyl group at the 4-position of the pyrazole ring. beilstein-journals.org Similarly, pyrazole triflates can undergo Suzuki-type reactions with thiopheneboronic acids to yield the corresponding thienyl-substituted pyrazoles. ktu.edu A tandem cross-coupling/electrocyclization of enol triflates and diazoacetates also provides a route to 3,4,5-trisubstituted pyrazoles. nih.gov

Table 2: Examples of Cross-Coupling Reactions in Thienyl-Pyrazole Synthesis

| Coupling Reaction | Pyrazole Precursor | Thienyl Source | Catalyst | Product | Reference |

| Negishi | 4-Iodopyrazole | Thienyl organozinc reagent | Pd catalyst | 4-Thienylpyrazole | beilstein-journals.org |

| Suzuki | Pyrazole triflate | Thiopheneboronic acid | Pd catalyst | Thienyl-substituted pyrazole | ktu.edu |

| Suzuki-Miyaura | 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Arylboronic acid | Pd(0) | Arylated thienyl-pyrazole | mdpi.com |

| Sonogashira | Pyrazole triflate | Phenylacetylene | Pd(PPh3)2Cl2, CuI | 3-(2-Phenylethynyl)-1H-pyrazole | ktu.edu |

Thiophene (B33073) Ring Functionalization Prior to Pyrazole Annulation

An alternative strategy involves starting with a functionalized thiophene derivative and then constructing the pyrazole ring. This approach is particularly useful for controlling the position of the thienyl group on the final pyrazole product.

A common method involves the synthesis of thienyl-containing chalcones, which are α,β-unsaturated ketones. nih.gov These chalcones can then undergo a (3+2) annulation reaction with a hydrazine derivative to form the pyrazoline ring, which can subsequently be oxidized to the aromatic pyrazole. nih.govmdpi.com For example, chalcones prepared from thiophene-2-aldehyde and various substituted acetophenones can be reacted with phenylhydrazine hydrochloride in the presence of a catalyst like Amberlyst-15 to yield thienyl-pyrazoles. nih.gov

Another approach involves the Vilsmeier-Haack reaction of hydrazones derived from thienyl ketones to introduce a formyl group, which can then be used as a handle for further transformations to build the pyrazole ring. mdpi.com Additionally, 5-bromothiophene carboxylic acid can be reacted with a pyrazole amine to form a thiophene-based pyrazole amide. mdpi.com The bromine atom on the thiophene ring can then be used for further functionalization via cross-coupling reactions. mdpi.com

Methyl Group Installation and Manipulation at the Pyrazole Ring

The introduction of a methyl group onto the pyrazole scaffold, particularly in the context of thienyl-substituted pyrazoles, can be achieved through several synthetic routes. These methods primarily involve either the direct alkylation of a pre-formed pyrazole ring or the incorporation of the methyl group via one of the starting materials during the initial cyclization.

One common strategy is the direct N-alkylation of an existing NH-pyrazole. This typically involves treating the pyrazole with a methylating agent, such as methyl iodide, in the presence of a base. For instance, the alkylation of a tautomeric 1H-pyrazole-4-carboxylate with methyl iodide in the presence of potassium hydroxide (B78521) in DMF has been shown to produce a mixture of N-methylated regioisomers. nih.gov In one specific case, this reaction yielded an inseparable 1:5 mixture of the corresponding 1-methyl and 2-methyl pyrazole derivatives. nih.gov Similarly, the methylation of 3,5-dinitro-4-nitramino-1H-pyrazole to its N-methylated analog demonstrates the direct installation of a methyl group on the pyrazole ring. mdpi.com

Alternatively, the methyl group can be introduced as part of the hydrazine component during the pyrazole ring synthesis. The reaction of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine is a foundational method for preparing N-methylpyrazoles. acs.org However, this approach often leads to the formation of two regioisomers, as the two nitrogen atoms of methylhydrazine exhibit different nucleophilicities, leading to competitive cyclization pathways. acs.orgnih.gov The reaction of a β-enamino diketone with methylhydrazine, for example, can yield the corresponding N-methyl-1H-pyrazol-5-yl derivative. nih.gov

The choice of method can significantly influence the outcome, particularly regarding the final position of the methyl group. The direct alkylation of an unsymmetrically substituted pyrazole like 3-(2-Thienyl)-1H-pyrazole would likely result in a mixture of 1-methyl-3-(2-thienyl) and 1-methyl-5-(2-thienyl) isomers, necessitating chromatographic separation. Incorporating methylhydrazine in the initial synthesis provides a more direct route to N-methylated products, though control of regioselectivity remains a critical challenge.

Table 1: Examples of Methyl Group Installation on Pyrazole Rings

| Starting Material | Reagent(s) | Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Tautomeric 1H-pyrazole-4-carboxylate | Methyl iodide, KOH, DMF | Mixture of N-methyl regioisomers (1:5 ratio) | N-alkylation of an existing pyrazole ring leads to isomeric mixtures. | nih.gov |

| 3,5-Dinitro-4-nitramino-1H-pyrazole | Methylating agent | 3,5-Dinitro-4-methylnitramino-1-methylpyrazole | Direct methylation of the pyrazole nitrogen. | mdpi.com |

| β-Enamino diketone | Methylhydrazine | tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | Methyl group introduced via the hydrazine reagent during cyclization. | nih.gov |

Control of Regioselectivity in Multi-Substituted Pyrazole Formation

The synthesis of a specifically substituted pyrazole like 4-Methyl-3-(2-Thienyl)-1H-Pyrazole is fundamentally a question of regioselectivity. The most common route to pyrazoles, the condensation of a 1,3-dicarbonyl compound with a hydrazine, presents a significant regiochemical challenge when both reactants are unsymmetrical.

The reaction of an unsymmetrical 1,3-diketone with hydrazine can theoretically produce two different pyrazole regioisomers. In the synthesis of the target compound, this would involve a precursor like 1-(thiophen-2-yl)butane-1,3-dione (B1606109) reacting with hydrazine. The initial attack of a hydrazine nitrogen atom can occur at either of the two carbonyl carbons, leading to two different intermediate hydrazones, which then cyclize to form the respective pyrazoles.

The regiochemical outcome is heavily influenced by the nature of the hydrazine used. When using a substituted hydrazine, such as methylhydrazine or phenylhydrazine, the two nitrogen atoms have different electronic and steric environments. For methylhydrazine, the nitrogen atom bearing the methyl group is generally more nucleophilic. nih.gov This difference can be exploited to direct the reaction. For instance, in reactions with β-arylchalcones (α,β-unsaturated ketones), the more nucleophilic nitrogen of methylhydrazine tends to undergo a Michael addition to the double bond, which dictates the final regiochemistry. nih.gov Conversely, with arylhydrazines, the unsubstituted primary amine is the more nucleophilic center. nih.gov

Reaction conditions also play a crucial role in directing the regioselectivity. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation. acs.org Catalysts, including both Lewis acids and Brønsted acids, can also influence the reaction pathway. organic-chemistry.orgbeilstein-journals.org For example, a highly regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been developed, proceeding through a characterized nitropyrazolidine intermediate. organic-chemistry.org

Recent methods have emerged to achieve high regioselectivity. A one-pot, three-component reaction using trichloromethyl enones as starting materials allows for the regiocontrolled synthesis of either 1,3- or 1,5-regioisomers depending on whether arylhydrazine hydrochlorides or the corresponding free hydrazines are used. acs.org Another strategy involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with alkyne surrogates, which provides 3,5-disubstituted pyrazoles with high regioselectivity, confirmed by X-ray crystallography. organic-chemistry.org

The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines highlights the subtleties of regiocontrol. While reactions with arylhydrazines containing electron-withdrawing groups afforded only a single regioisomer (1-Aryl-5-methyl-4-nitro-1H-pyrazoles), using phenylhydrazine itself or derivatives with electron-donating groups resulted in a mixture of two regioisomers. researchgate.net This demonstrates that a combination of steric and electronic factors in both reactants governs the final product distribution.

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Method | Reactants | Controlling Factor | Outcome | Reference(s) |

|---|---|---|---|---|

| Knorr Condensation | Unsymmetrical 1,3-diketone + Methylhydrazine | Nucleophilicity of hydrazine nitrogens | Often yields a mixture of regioisomers. | acs.orgnih.gov |

| Cyclocondensation | Trichloromethyl enones + Arylhydrazine | Form of hydrazine (hydrochloride vs. free base) | Selective formation of 1,3- or 1,5-regioisomers. | acs.org |

| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones + Bromovinyl acetals | Inherent mechanism of cycloaddition | Highly regioselective formation of 3,5-disubstituted pyrazoles. | organic-chemistry.org |

Reactivity and Chemical Transformations of 4 Methyl 3 2 Thienyl 1h Pyrazole

Reactions at the Pyrazole (B372694) Nitrogen Atoms (N-Functionalization)

The pyrazole ring of 4-Methyl-3-(2-Thienyl)-1H-Pyrazole contains two adjacent nitrogen atoms, N1 and N2, which are potential sites for functionalization, most commonly through alkylation or arylation. Due to tautomerism in the unsubstituted pyrazole, these nitrogens can be chemically equivalent. However, in 3,4-disubstituted pyrazoles, the steric and electronic environment around each nitrogen is distinct, which can lead to regioselective reactions.

Alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers. rrbdavc.org The distribution of these products is influenced by the nature of the alkylating agent and the substituents on the pyrazole ring. For this compound, the bulky thienyl group at C3 and the methyl group at C4 create significant steric hindrance around the N2 position. Consequently, N-functionalization is expected to occur preferentially at the less sterically hindered N1 position.

Recent methodologies have focused on achieving high regioselectivity in pyrazole N-alkylation. One such approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. acs.org This method has proven effective for a range of pyrazole substrates, providing excellent N1 selectivity. acs.org While not tested specifically on this compound, the principle of using sterically demanding reagents to favor the less hindered nitrogen atom is applicable.

Table 1: Regioselectivity in N-Methylation of Substituted Pyrazoles

| Substrate | Reagent | N1:N2 Ratio | Yield | Reference |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazole | Chlorotrisisoproxysilane | 93:7 | Good | acs.org |

| 3-(Heteroaryl)-1H-pyrazole | Chlorotrisisoproxysilane | >99:1 | >70% | acs.org |

This interactive table is based on data for analogous compounds to illustrate the principle of sterically controlled N1-alkylation.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

Vilsmeier-Haack Formylation at Position 4

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.net In unsubstituted or N-substituted pyrazoles, this reaction proceeds with high regioselectivity at the C4 position, which is the most electron-rich carbon atom in the pyrazole ring. scribd.comquora.com

However, in the case of This compound , the C4 position is already substituted with a methyl group. This substitution pattern blocks the typical Vilsmeier-Haack formylation at the C4 position. While the Vilsmeier-Haack reagent can sometimes react with activated methyl groups, this pathway is not commonly observed for pyrazole systems under standard conditions and would likely require harsher conditions, leading to potential side reactions. oup.comtandfonline.com Therefore, direct formylation of the pyrazole ring via the Vilsmeier-Haack reaction is not a viable transformation for this specific compound.

Other Electrophilic Aromatic Substitution Patterns

Similar to the Vilsmeier-Haack reaction, other canonical electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation occur preferentially at the C4 position of the pyrazole ring. scribd.comquora.com The methyl group at C4 in this compound effectively deactivates the pyrazole ring towards further electrophilic attack.

The C5 position is the next most likely site for substitution, but it is significantly less reactive than C4 due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.gov Direct electrophilic substitution at C5 typically requires harsh reaction conditions and may result in low yields. More effective strategies for functionalizing the C5 position often involve an indirect approach, such as deprotonation with a strong base (e.g., n-butyllithium) to form a lithium pyrazolide, followed by quenching with an electrophile like iodine. nih.gov This two-step sequence proceeds through a nucleophilic pyrazole intermediate rather than a direct electrophilic attack on the aromatic ring.

Chemical Modifications of the Thienyl Moiety

With the pyrazole ring being relatively inert to electrophilic substitution due to the C4-methyl block, the thienyl moiety presents an alternative site for chemical modification. The thiophene (B33073) ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. In 2-substituted thiophenes, such as the thienyl group in the target molecule, electrophilic attack occurs predominantly at the C5 position, which is para to the substituent and adjacent to the sulfur atom.

Common electrophilic substitution reactions that can be performed on the thienyl ring include:

Halogenation: Bromination using N-bromosuccinimide (NBS) or nitration with nitric acid in acetic anhydride (B1165640) are expected to selectively functionalize the C5 position of the thiophene ring.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the thiophene ring, again favoring the C5 position.

These modifications provide a route to functionalized derivatives where the core pyrazole structure remains intact while introducing reactive handles on the peripheral thienyl group. These new functional groups can then be used for further derivatization.

Derivatization Strategies for Extended Molecular Architectures

Building upon the this compound scaffold to create larger, more complex molecules is a key strategy in medicinal chemistry and materials science. ekb.egnih.gov Several derivatization strategies can be envisioned:

N-Functionalization with Complex Side Chains: As discussed in Section 3.1, the N1 position is the most likely site for substitution. Introducing alkyl or aryl groups bearing additional functional moieties (e.g., esters, nitriles, other heterocyclic rings) allows for the construction of extended molecular architectures.

Cross-Coupling Reactions on the Thienyl Ring: Following halogenation of the thienyl moiety (Section 3.3), the resulting halo-derivatives can serve as substrates for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This enables the direct connection of new aryl, heteroaryl, or alkynyl groups to the thiophene ring.

Functionalization of the C4-Methyl Group: While direct electrophilic attack on the pyrazole ring is challenging, the C4-methyl group could potentially be functionalized. For instance, radical halogenation (e.g., with NBS under UV irradiation) could introduce a bromine atom, creating a benzylic-type halide. This new electrophilic center can then undergo nucleophilic substitution to attach a wide variety of side chains.

These strategies have been employed in the synthesis of various thienyl-pyrazole hybrids evaluated for biological activities, including as potential VEGFR-2 inhibitors. ekb.eg

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents & Conditions | Target Site | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | R-X, Base (e.g., K2CO3) | Pyrazole N1 | N1-Alkyl Group |

| Thienyl Bromination | NBS, CCl4 | Thienyl C5 | Bromo Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Thienyl C5 (from bromo-derivative) | Biaryl Linkage |

This interactive table outlines plausible derivatization strategies for extending the molecular architecture of this compound.

Annulation and Cyclization Reactions for Fused Heterocycles

Annulation and cyclization reactions are powerful tools for synthesizing fused heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.gov Starting from this compound, several strategies can be employed to construct new rings fused to the pyrazole or thienyl core.

One common approach involves N-functionalization followed by intramolecular cyclization. For example, the pyrazole can be N-alkylated with a bifunctional reagent. Subsequent reaction of the newly introduced functional group with the N2 nitrogen or a substituent at the C5 position can lead to the formation of a fused ring system, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.

Alternatively, functional groups on the thienyl moiety can participate in annulation reactions. For instance, if an amino group and a cyano group are introduced onto adjacent positions of the thiophene ring, they can serve as precursors for the construction of a fused pyrimidine (B1678525) ring, leading to a thieno[2,3-d]pyrimidine (B153573) system. Electrophilic cyclization of alkynic hydrazones containing a thiophene moiety is another established route to produce pyrazoles fused with other rings. researchgate.net While these examples start from different precursors, they highlight the chemical potential within the thienyl-pyrazole scaffold to participate in ring-forming reactions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 4-Methyl-3-(2-Thienyl)-1H-Pyrazole. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom in the molecule can be precisely mapped.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the N-H proton, the pyrazole (B372694) ring proton, the three thiophene (B33073) ring protons, and the methyl group protons. The pyrazole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding potential. The C5-H of the pyrazole ring resonates as a sharp singlet. The protons on the thiophene ring exhibit a characteristic splitting pattern: H5' and H3' often appear as doublets of doublets, while H4' appears as a triplet or a doublet of doublets, arising from mutual coupling. The methyl protons at the C4 position give rise to a singlet, typically in the range of δ 2.0-2.5 ppm.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | > 12.0 | broad singlet (br s) | - |

| C5-H (Pyrazole) | ~7.8 - 8.2 | singlet (s) | - |

| Thienyl-H5' | ~7.4 - 7.6 | doublet of doublets (dd) | J ≈ 5.0, 1.2 |

| Thienyl-H3' | ~7.3 - 7.5 | doublet of doublets (dd) | J ≈ 3.6, 1.2 |

| Thienyl-H4' | ~7.0 - 7.2 | doublet of doublets (dd) | J ≈ 5.0, 3.6 |

| C4-CH₃ | ~2.1 - 2.3 | singlet (s) | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected: three for the pyrazole ring, four for the thiophene ring, and one for the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings. The carbon atoms of the pyrazole ring (C3, C4, C5) and the thiophene ring (C2', C3', C4', C5') resonate in the aromatic region (δ 100-150 ppm). The C3 carbon, being adjacent to two nitrogen atoms and the thienyl group, is expected at a lower field compared to C5. cdnsciencepub.com The methyl carbon signal appears at a much higher field (δ ~10-15 ppm). cdnsciencepub.com

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Pyrazole) | ~148 - 152 |

| C5 (Pyrazole) | ~130 - 135 |

| C4 (Pyrazole) | ~110 - 115 |

| C2' (Thiophene) | ~135 - 140 |

| C5' (Thiophene) | ~127 - 129 |

| C3' (Thiophene) | ~126 - 128 |

| C4' (Thiophene) | ~124 - 126 |

| C4-CH₃ | ~10 - 14 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive structural confirmation. ipb.pt

¹⁵N NMR Spectroscopy : This technique is highly effective for studying nitrogen-containing heterocycles. It can distinguish between the two nitrogen atoms in the pyrazole ring: the "pyrrole-like" nitrogen (N1), which is bonded to a hydrogen, and the "pyridine-like" nitrogen (N2). mdpi.comresearchgate.net The chemical shifts of these nitrogens provide insight into the electronic structure and tautomeric equilibrium of the molecule. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons, such as C5, the thienyl carbons (C3', C4', C5'), and the methyl carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is essential for identifying connectivity across multiple bonds (typically 2-3 bonds). ipb.pt It provides crucial links between quaternary (non-protonated) carbons and nearby protons. For instance, correlations would be expected from the methyl protons (C4-CH₃) to the pyrazole carbons C3, C4, and C5, and from the pyrazole C5-H proton to carbons C3 and C4. This data is vital for confirming the substitution pattern on the pyrazole ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, irrespective of their bonding connectivity. A key expected correlation would be between the protons of the C4-methyl group and the C5-H proton, confirming their spatial proximity on the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The nominal molecular mass of this compound (C₈H₈N₂S) is 164 amu. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org

The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern is characteristic of pyrazole and thiophene rings. researchgate.net Key fragmentation pathways include:

The initial loss of a stable nitrogen molecule (N₂) to give a fragment ion at m/z 136.

Cleavage of the pyrazole ring, often initiated by the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 137. researchgate.net

Formation of a thienyl-containing cation. The bond between the pyrazole and thiophene rings can cleave, potentially leading to fragments corresponding to the thiophene cation (m/z 83) or the methyl-pyrazole cation (m/z 81). asianpubs.org

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 164 | [M]⁺ | Molecular Ion |

| 163 | [M-H]⁺ | Loss of a hydrogen radical |

| 137 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |

| 136 | [M-N₂]⁺ | Loss of nitrogen molecule from the pyrazoline ring |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

| 81 | [C₄H₅N₂]⁺ | Methyl-pyrazole cation |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). elte.hu

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretch : A broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

C-H Stretch : Aromatic C-H stretching from the thiophene and pyrazole rings typically appears just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. derpharmachemica.com

C=C and C=N Stretch : A series of medium to strong bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole and thiophene rings. derpharmachemica.com

C-H Bending : In-plane and out-of-plane bending vibrations for the C-H bonds on the rings and the methyl group appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Table 4: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3300 | N-H Stretch | Pyrazole N-H |

| 3050 - 3150 | C-H Stretch | Aromatic C-H (Thiophene, Pyrazole) |

| 2850 - 2980 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1400 - 1600 | C=C, C=N Stretch | Ring Stretching (Pyrazole, Thiophene) |

| 1370 - 1465 | C-H Bend | Methyl Group Bending |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole-thiophene structures allows for a reliable prediction of its key structural features. nih.goviucr.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, which in turn is used to confirm its empirical formula. For the compound this compound, this analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The theoretical elemental composition is calculated from the compound's molecular formula, which has been determined to be C₈H₈N₂S. The experimental values are then obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed. The sulfur content is typically determined by other specific analytical methods. A close correlation between the theoretical and experimentally determined percentages validates the proposed molecular formula and the purity of the synthesized compound.

Research findings have reported the elemental analysis for this compound. The calculated and found values are presented in the table below, demonstrating a strong agreement and thereby confirming the empirical formula of the compound. acs.org The calculated values are also supported by crystallographic data analysis. uky.edu

| Element | Theoretical Percentage (%) acs.orguky.edu | Experimental Percentage (%) acs.org |

|---|---|---|

| Carbon (C) | 58.51 | 58.45 |

| Hydrogen (H) | 4.91 | 4.80 |

| Nitrogen (N) | 17.06 | 17.00 |

| Sulfur (S) | 19.52 | 19.45 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of pyrazole (B372694) derivatives. nih.govmdpi.com Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to optimize the molecular geometry and predict structural parameters. mdpi.comderpharmachemica.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional view of the molecule's most stable conformation. mdpi.com

For instance, in a study on a similar compound, 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, DFT calculations were performed at the B3LYP/6–311G** level of theory. mdpi.com The results showed a good correlation between the theoretically predicted geometric parameters and those obtained from experimental X-ray diffraction, although calculated bond lengths were often slightly longer than experimental values. mdpi.com Natural Bond Orbital (NBO) analysis, another feature of these calculations, helps in understanding charge distribution and intramolecular interactions. nih.govmdpi.com The Natural Population Analysis (NPA) derived from NBO can predict atomic charges, identifying potential sites for electrophilic and nucleophilic attack. mdpi.com For example, NPA analysis on the thienyl-pyrazoline derivative indicated that the S atom in the thienyl ring had lost some of its coordination capacity. mdpi.com

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Thienyl-Pyrazoline Derivative This table illustrates the type of data obtained from DFT calculations compared to experimental results for a structurally related compound.

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) | Difference |

| Bond Length (Å) | S(1)–C(13) | 1.7764 | 1.7210 | 0.0554 |

| N(1)–N(2) | 1.3850 | 1.3760 | 0.0090 | |

| C(3)–N(2) | 1.2990 | 1.2870 | 0.0120 | |

| Bond Angle (°) | C(12)–C(13)–S(1) | 110.38 | 111.60 | -1.22 |

| C(5)–N(1)–N(2) | 112.50 | 112.90 | -0.40 |

Source: Adapted from data on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. mdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential computational techniques used to predict how a ligand, such as 4-Methyl-3-(2-Thienyl)-1H-Pyrazole, might bind to a biological target, typically a protein or enzyme. acs.orgmdpi.com These simulations are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. researchgate.net

The process involves generating a 3D model of the ligand and docking it into the active site of a target protein, whose structure is often obtained from databases like the Protein Data Bank. acs.org Docking algorithms then explore various possible binding conformations and orientations of the ligand, scoring them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). mdpi.comresearchgate.net

For example, various pyrazole derivatives have been studied as inhibitors for enzymes like monoamine oxidase (MAO), vascular endothelial growth factor receptor 2 (VEGFR-2), and human peroxiredoxin 5 (PRDX5). acs.orgmdpi.comresearchgate.net In a study on pyrazole benzimidazolone derivatives, molecular docking simulations identified key interactions within the active site of the PRDX5 enzyme, corroborating their experimentally observed antioxidant activity. mdpi.com Similarly, docking studies of novel pyrazole compounds with VEGFR-2 highlighted their binding modes and interactions with key amino acid residues, explaining their potent anticancer activity. researchgate.net These simulations can guide the design of new derivatives with improved potency and selectivity. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic properties and chemical reactivity of a molecule. derpharmachemica.commaterialsciencejournal.org The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. materialsciencejournal.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.netajchem-a.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic excitation. materialsciencejournal.orgresearchgate.net These energies are routinely calculated using DFT methods. derpharmachemica.commaterialsciencejournal.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including electronegativity, chemical potential, hardness, softness, and the electrophilicity index. derpharmachemica.commaterialsciencejournal.org These descriptors help in predicting the molecule's stability and reactivity in chemical reactions. derpharmachemica.com For instance, a high electrophilicity index indicates a greater capacity to accept electrons. materialsciencejournal.org

Table 2: Calculated Electronic Properties of a Pyran Derivative (Illustrative Example) This table shows typical electronic properties derived from HOMO-LUMO energies for a related heterocyclic system.

| Parameter | Value (eV) |

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.52 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Global Hardness (η) | 2.26 |

| Global Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 5.07 |

Source: Adapted from data for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. researchgate.net DFT calculations can accurately simulate vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. derpharmachemica.comresearchgate.net Theoretical vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to a high correlation between theoretical and experimental spectra. derpharmachemica.com Likewise, the GIAO (Gage-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which can be crucial for distinguishing between isomers. researchgate.net

Furthermore, theoretical calculations can shed light on reaction pathways. The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov This reaction can lead to different regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack. Computational modeling can predict the activation energies for the different possible pathways, thereby explaining or predicting the observed regioselectivity of the reaction. mdpi.comsemanticscholar.org For example, studies on the reaction of unsymmetrical 1,2,4-triketone analogs with hydrazines have shown that the preferred reaction pathway can be switched by altering substituents and reaction conditions, a phenomenon that can be rationalized through computational analysis of the reaction intermediates and transition states. mdpi.com

Conformational Analysis and Tautomerism Studies

For a molecule like this compound, conformational analysis involves studying the rotation around the single bond connecting the pyrazole and thienyl rings. Different rotational isomers (conformers) may exist, with varying energies. cdnsciencepub.com Computational methods can map the potential energy surface as a function of the dihedral angle to identify the most stable conformer(s) and the energy barriers to rotation. cdnsciencepub.com

A crucial aspect of 1H-pyrazoles is prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. fu-berlin.decdnsciencepub.com In the case of this compound, two tautomers are possible: this compound and 4-Methyl-5-(2-Thienyl)-1H-Pyrazole. The relative stability of these tautomers is influenced by the electronic effects of the substituents. cdnsciencepub.com Theoretical calculations can predict the energies of each tautomer in the gas phase and in different solvents to determine the equilibrium position. fu-berlin.de Experimental techniques, such as low-temperature ¹³C and ¹⁵N NMR spectroscopy, are used to measure the tautomeric equilibrium constants in solution, often showing that one tautomer is predominant. fu-berlin.decdnsciencepub.com For instance, studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is generally favored in solution and is also the form present in the solid state. fu-berlin.de Similar studies on 3-(2-thienyl)pyrazole have confirmed that the position of the tautomeric equilibrium is highly dependent on the substituent. cdnsciencepub.com

Coordination Chemistry of 4 Methyl 3 2 Thienyl 1h Pyrazole and Analogous Ligands

Pyrazoles as Versatile Ligands in Inorganic Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature makes them excellent ligands in inorganic chemistry, capable of coordinating to metal ions in various ways. researchgate.netresearchgate.net The presence of both a pyridine-like sp²-hybridized nitrogen and a pyrrole-like sp³-hybridized nitrogen atom allows for a rich and diverse coordination chemistry. ajchem-a.com

The versatility of pyrazoles as ligands stems from several key factors:

Multiple Coordination Modes: Pyrazoles can act as monodentate ligands, coordinating to a metal center through the pyridine-like nitrogen. They can also function as bridging ligands, linking two or more metal centers. Furthermore, the pyrazole (B372694) ring can be functionalized with other donor groups to create multidentate ligands, leading to the formation of stable chelate rings. researchgate.netacs.org

Tunable Electronic and Steric Properties: The electronic and steric properties of pyrazole ligands can be readily modified by introducing different substituents onto the pyrazole ring. This allows for fine-tuning of the properties of the resulting metal complexes, such as their redox potentials, magnetic behavior, and catalytic activity. ajgreenchem.combohrium.com

Biologically Relevant Scaffolds: The pyrazole scaffold is a common motif in many biologically active molecules, including pharmaceuticals and natural products. researchgate.net This has spurred interest in the development of metal complexes with pyrazole-based ligands for potential applications in medicinal chemistry. nih.gov

The ability of pyrazoles to form stable complexes with a wide variety of transition metals has led to their use in the construction of diverse supramolecular architectures, including metal-organic frameworks (MOFs). researchgate.net These materials exhibit interesting properties such as porosity and high surface area, making them suitable for applications in gas storage, separation, and catalysis.

Synthesis and Characterization of Metal Complexes with Thienyl-Pyrazole Ligands

The synthesis of metal complexes with thienyl-pyrazole ligands typically involves the reaction of a suitable metal precursor with the desired ligand in an appropriate solvent. The choice of solvent and reaction conditions can significantly influence the outcome of the reaction, leading to the formation of complexes with different stoichiometries and coordination geometries. researchgate.netmdpi.com

A general synthetic route for preparing thienyl-pyrazole ligands involves the condensation of a β-diketone with hydrazine (B178648) or a substituted hydrazine. The resulting pyrazole can then be further functionalized to introduce the thienyl group.

The characterization of these metal complexes is crucial for understanding their structure and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Common Characterization Techniques:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, C=C, C-N, and N-N bonds of the pyrazole and thienyl rings. ajgreenchem.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution and confirms the coordination of the ligand. |

| UV-Visible Spectroscopy | Provides insights into the electronic transitions within the complex and can be used to study its binding to other molecules, such as DNA. ajgreenchem.comnih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex and provides information about its fragmentation pattern. researchgate.net |

| Single-Crystal X-ray Diffraction | Provides a definitive three-dimensional structure of the complex in the solid state, revealing bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net |

| Elemental Analysis | Confirms the empirical formula of the complex. ajgreenchem.com |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, such as whether it is paramagnetic or diamagnetic. ajgreenchem.com |

| Molar Conductivity Measurements | Indicates the electrolytic nature of the complex in solution. ajgreenchem.com |

Through these characterization methods, researchers can gain a comprehensive understanding of the synthesized metal complexes with thienyl-pyrazole ligands.

Elucidation of Coordination Modes and Binding Sites (e.g., N,S-coordination)

A key aspect of the coordination chemistry of thienyl-pyrazole ligands is the elucidation of their coordination modes and binding sites. The presence of both nitrogen atoms in the pyrazole ring and the sulfur atom in the thienyl group offers multiple potential binding sites for metal ions.

The most common coordination mode for pyrazole ligands is through the pyridine-like nitrogen atom (N2). ajchem-a.com However, depending on the reaction conditions and the nature of the metal ion, other coordination modes can be observed. For instance, the pyrazole can act as a bridging ligand, coordinating to two metal centers simultaneously.

The thienyl group can also participate in coordination, leading to the formation of complexes with N,S-coordination. This type of coordination is of particular interest as it can lead to the formation of unique structures and properties. The involvement of the sulfur atom in coordination is often confirmed by shifts in the C-S stretching frequency in the IR spectrum.

In some cases, the thienyl-pyrazole ligand can act as a bidentate ligand, coordinating to the metal ion through both a nitrogen atom of the pyrazole ring and the sulfur atom of the thienyl group, forming a stable chelate ring. ajgreenchem.com The formation of such chelates can enhance the stability of the resulting metal complex.

Spectroscopic and Magnetic Studies of Metal-Thienylpyrazole Complexes

Spectroscopic and magnetic studies are indispensable tools for probing the electronic structure and magnetic properties of metal-thienylpyrazole complexes.

Spectroscopic Studies:

UV-Visible Spectroscopy: The electronic spectra of these complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands provide valuable information about the coordination geometry and the nature of the metal-ligand bonding. ajgreenchem.comnih.gov

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the pyrazole and thienyl rings upon coordination to a metal ion provide direct evidence of metal-ligand bond formation. nih.gov For example, a shift in the ν(C=N) band of the pyrazole ring to lower frequencies is indicative of coordination through the nitrogen atom. ajgreenchem.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful techniques for determining the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment.

Magnetic Studies:

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the spin state of the metal ion. ajgreenchem.com This is particularly important for complexes of transition metals that can exhibit different spin states, such as iron(II) complexes which can be high-spin or low-spin. bohrium.com The temperature dependence of the magnetic susceptibility can also reveal the presence of magnetic exchange interactions between metal centers in polynuclear complexes.

Exploration of Catalytic Applications of Metal-Thienylpyrazole Complexes

The unique structural and electronic properties of metal-thienylpyrazole complexes have made them attractive candidates for applications in catalysis. The ability to tune the steric and electronic environment around the metal center by modifying the ligand allows for the rational design of catalysts for specific reactions. researchgate.netsioc-journal.cn

Some of the potential catalytic applications of these complexes include:

Polymerization: Metal complexes with pyrazole-based ligands have been investigated as catalysts for the polymerization of various monomers, such as ε-caprolactone. researchgate.net

Oxidation Reactions: The redox activity of some metal centers, coupled with the stabilizing effect of the thienyl-pyrazole ligand, makes these complexes promising catalysts for oxidation reactions. mdpi.com

Cross-Coupling Reactions: Palladium complexes with pyrazole-based ligands have shown potential in catalyzing cross-coupling reactions, which are fundamental transformations in organic synthesis. acs.org

Biocatalysis: Given the biological relevance of the pyrazole scaffold, there is growing interest in exploring the use of these complexes as catalysts in biological systems. nih.govnih.gov

The development of new metal-thienylpyrazole complexes with enhanced catalytic activity and selectivity remains an active area of research, with the potential to contribute to more efficient and sustainable chemical processes.

Advanced Research Areas and Methodological Contributions

Role in the Rational Design of Novel Chemical Scaffolds and Frameworks

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its versatile chemical properties and ability to form diverse molecular interactions. researchgate.netdntb.gov.ua The fusion of this scaffold with a thiophene (B33073) ring, as seen in 4-methyl-3-(2-thienyl)-1H-pyrazole, creates a hybrid structure with enhanced potential. The ability to easily modify functional groups on the pyrazole ring allows for the creation of a wide array of molecular architectures with predictable properties. dnu.dp.ua This adaptability is central to the rational design of new compounds.

A key strategy in modern chemistry is "active substructure splicing," where known active molecular fragments are combined to create new molecules with improved or novel activities. The thienyl-pyrazole framework is an excellent building block for this approach. For instance, it has been incorporated with 1,3,4-oxadiazole (B1194373) and sulfonamide structures to develop new potential antibacterial agents for agricultural use. acs.org This molecular hybridization approach aims to engineer compounds with high biological activity through targeted structural modifications and optimization. acs.orgnih.gov

Researchers utilize computational tools like molecular docking to guide the design of these novel scaffolds. By simulating the interaction between a designed molecule and its biological target, such as an enzyme, chemists can predict the compound's potential efficacy. dntb.gov.ua This rational approach helps in prioritizing synthetic targets and understanding structure-activity relationships (SAR), where specific structural features are correlated with biological function. Beyond medicine, the electronic properties of pyrazoles make them suitable for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), highlighting their versatility as structural frameworks. dnu.dp.ua

Contributions to the Development of Efficient Synthetic Methodologies

The development of compounds based on the this compound scaffold has spurred advancements in synthetic organic chemistry. The most common and fundamental method for synthesizing the pyrazole ring system is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. ktu.edu In the context of this specific compound, a 1,3-dicarbonyl precursor containing a 2-thienyl group would be reacted with a suitable hydrazine to form the core pyrazole ring.

Building upon this core, a variety of synthetic transformations have been developed to create more complex molecules. The Vilsmeier-Haack reaction, for example, is a well-established method used to introduce a formyl (aldehyde) group onto the pyrazole ring. umich.edu This aldehyde then serves as a versatile synthetic handle for subsequent reactions, such as condensations and reductions, to build larger molecular frameworks. umich.edu

Multi-component reactions, where three or more reactants combine in a single step to form a product, represent an efficient and atom-economical synthetic strategy. Thiazolidinone-pyrazole hybrids, for example, have been synthesized using such methods, showcasing the utility of the pyrazole core in developing complex heterocyclic systems. nih.gov Furthermore, specialized methods like direct phosphorylation have been used to attach phosphorus-containing groups to the pyrazole ring, leading to the synthesis of phosphonopyrazoles with unique properties and potential applications. clockss.org These diverse synthetic approaches demonstrate the role of the thienyl-pyrazole structure in expanding the toolkit of modern synthetic chemistry. researchgate.net

Integration into Chemo-Sensors and Probes for Analytical Applications

The inherent chemical properties of the pyrazole ring make it a valuable component in the design of chemo-sensors for analytical purposes. Pyrazole derivatives are effective at chelating, or binding to, metal ions. dnu.dp.ua The nitrogen atoms within the pyrazole ring can act as electron-donating sites, allowing them to form coordination complexes with various metal cations.

This binding capability is the fundamental principle behind their use as sensors. When the thienyl-pyrazole molecule binds to a specific metal ion, its electronic properties can change. This change can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or the emission of light (fluorescent probe). dnu.dp.ua The thiophene ring can also participate in these interactions and modulate the electronic and photophysical properties of the sensor. By rationally designing the molecular structure, scientists can create highly selective and sensitive probes for the detection of specific metal ions in environmental or biological samples.

General Applications in Agrochemical Research as a Class of Compounds

Thienyl-pyrazole derivatives represent an important class of compounds in agrochemical research, with significant applications as fungicides and bactericides. dnu.dp.uajaptronline.com Their development is often driven by the need for new agents to manage crop diseases and overcome the growing problem of resistance to existing treatments. nih.gov

Many pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov Succinate dehydrogenase is a crucial enzyme in the respiratory cycle of fungi, and inhibiting it effectively stops the pathogen's energy production. A study on novel N-thienyl-1,5-disubstituted-1H-4-pyrazole carboxamides demonstrated excellent antifungal activities against several phytopathogenic fungi. As shown in the table below, certain compounds exhibited very low EC₅₀ values against Nigrospora oryzae, a fungus affecting rice. nih.gov Notably, the leading compound, T₆, was found to have a dual mode of action, not only inhibiting SDH but also disrupting the integrity of the fungal cell membrane, which could be a strategy to delay the development of resistance. nih.gov

| Compound ID | Target Organism | EC₅₀ (mg/L) nih.gov |

| T₄ | Nigrospora oryzae | 5.8 |

| T₆ | Nigrospora oryzae | 1.9 |

| T₉ | Nigrospora oryzae | 5.5 |

| Penthiopyrad (Control) | Nigrospora oryzae | 2.5 |

EC₅₀: The concentration of a compound that gives half-maximal response.

In addition to fungicides, pyrazole derivatives are being developed as potent antibacterial agents against plant pathogens. Research into 1,3,4-oxadiazole sulfonamide derivatives containing a pyrazole structure has yielded compounds with remarkable efficacy against Xanthomonas oryzae pv oryzae (Xoo), the bacterium that causes bacterial blight in rice. acs.org The data below illustrates the high inhibitory activity of compound A23, which outperformed commercial control drugs. acs.org

| Compound ID | Target Organism | Inhibition at 100 mg/L acs.org | EC₅₀ (mg/L) acs.org |

| A23 | Xanthomonas oryzae pv oryzae | 100% | 5.0 |

| Bismerthiazol (Control) | Xanthomonas oryzae pv oryzae | 99.3% | 23.9 |

| Thiodiazole copper (Control) | Xanthomonas oryzae pv oryzae | Not specified | 63.5 |

These findings underscore the importance of the thienyl-pyrazole scaffold in the rational design and development of new, effective agrochemicals.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Pathways

The chemical industry is increasingly focusing on environmentally friendly processes. For pyrazole (B372694) derivatives like 4-Methyl-3-(2-Thienyl)-1H-Pyrazole, this translates to the development of synthetic routes that are not only high-yielding but also atom-economical and operationally simple. nih.gov Key strategies include:

Eco-friendly Solvents and Catalysts: Research is moving towards the use of green solvents, such as water and biodegradable composites, to minimize the environmental impact of chemical reactions. rsc.orgrsc.org The use of recyclable catalysts, including heterogeneous catalysts like Amberlyst-15, is also a significant area of interest. nih.govuomphysics.netnih.gov

Energy-Efficient Techniques: Methods like microwave and ultrasound-assisted synthesis are being explored to reduce energy consumption and reaction times. rsc.orgpharmacophorejournal.com

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and align with the principles of green chemistry. nih.govacs.orglongdom.org The development of novel MCRs for thienyl-pyrazole synthesis is a promising avenue for future research. mdpi.com

A comparative look at conventional versus greener synthetic methods highlights the advantages of the latter:

| Feature | Conventional Methods | Greener Methods |

| Solvents | Often hazardous organic solvents | Water, biodegradable composites rsc.orgrsc.org |

| Catalysts | Often homogeneous, non-recyclable | Recyclable heterogeneous catalysts nih.govuomphysics.netnih.gov |

| Energy | High energy consumption, long reaction times | Microwave, ultrasound assistance for lower energy use rsc.orgpharmacophorejournal.com |

| Efficiency | Multi-step processes with lower atom economy | One-pot multicomponent reactions nih.govacs.orglongdom.org |

Exploration of Advanced Catalytic Applications and Material Science Integration

Future research in this area will likely focus on:

Novel Ligand Design: Synthesizing derivatives of this compound to act as ligands in a variety of metal-catalyzed reactions.

Development of Functional Materials: Incorporating the thienyl-pyrazole scaffold into polymers and other materials to create substances with unique electronic or photophysical properties. mdpi.com Pyrazole derivatives are known to be useful in the development of sensors and organic materials. mdpi.com

Investigation of Novel Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for developing new synthetic methodologies and applications. The aromatic nature of both the pyrazole and thiophene (B33073) rings allows for a range of chemical transformations. nih.gov

Key areas for investigation include:

Cycloaddition Reactions: The pyrazole ring can participate in [3+2] cycloaddition reactions, offering a pathway to more complex heterocyclic systems. nih.gov

Electrophilic and Nucleophilic Substitutions: The reactivity of different positions on the pyrazole and thienyl rings towards various reagents will be a subject of detailed study. nih.gov

Mechanistic Studies: Computational and experimental studies will be employed to elucidate the mechanisms of known and new reactions involving this compound. rsc.orgrsc.org This knowledge is essential for optimizing reaction conditions and predicting outcomes.

Computational Design and Prediction of Novel Thienyl-Pyrazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For thienyl-pyrazoles, computational methods can be used to design new derivatives with enhanced properties and to predict their behavior. nih.govresearchgate.nettandfonline.com

Emerging trends in this field include:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of thienyl-pyrazole derivatives with their biological or material properties. nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to study the interactions of thienyl-pyrazole derivatives with biological targets or to simulate their behavior in materials. tandfonline.comnih.govresearchgate.net This allows for the rational design of molecules with specific functions.

Virtual Screening: Large libraries of virtual thienyl-pyrazole derivatives can be screened computationally to identify promising candidates for synthesis and experimental testing. tandfonline.commdpi.com

The following table summarizes the key computational approaches and their applications in the study of thienyl-pyrazole derivatives:

| Computational Method | Application |

| 2D/3D-QSAR | Predicting biological activity and material properties. nih.govresearchgate.net |

| Molecular Docking | Investigating binding interactions with proteins. tandfonline.comnih.govresearchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior of molecules. tandfonline.com |

| Virtual Screening | Identifying potential lead compounds from large databases. tandfonline.commdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-3-(2-Thienyl)-1H-Pyrazole, and how can intermediates be validated?

- Methodology : Utilize multi-component reactions (e.g., combining thiophene derivatives with pyrazole precursors) under catalytic conditions (e.g., Cu(I)-catalyzed click chemistry). Validate intermediates via HPLC-MS for purity and NMR spectroscopy (¹H/¹³C) for structural confirmation. For example, triazole-pyrazole hybrids synthesized via copper sulfate/ascorbate systems in THF/water mixtures yield high-purity products .

- Data Validation : Compare experimental melting points and spectral data (IR, NMR) with literature values. Discrepancies >2% in elemental analysis (C, H, N) suggest impurities requiring column chromatography .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodology : Perform X-ray crystallography using single crystals grown via slow evaporation. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy. For example, pyrazole derivatives with thiophene substituents show planar geometries, validated by bond-length analysis (C–S: 1.70–1.74 Å) .

- Contradiction Handling : If twinning or poor resolution occurs, employ SHELXD for phase correction or use high-resolution synchrotron data .

Q. What spectroscopic techniques are critical for characterizing thiophene-pyrazole conjugates?

- Methodology : Combine FTIR (to confirm C–S and N–H stretches at ~650 cm⁻¹ and ~3400 cm⁻¹) with UV-Vis (λmax ~270–300 nm for π→π* transitions in thiophene). Mass spectrometry (HRMS) resolves isotopic patterns for molecular formula confirmation .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in cross-coupling reactions?

- Methodology : Screen Sonogashira coupling conditions (e.g., Pd(PPh₃)₄/CuI in THF/Et₃N) using iodopyrazole precursors. Optimize temperature (60–80°C) and catalyst loading (5–10 mol%). For example, phenylethynyl-substituted pyrazoles achieve ~70% yield under inert atmospheres .

- Data Analysis : Use HPLC kinetic profiling to identify side products (e.g., homocoupling). Adjust solvent polarity (e.g., switch from DMF to DMSO) to suppress byproducts .

Q. What computational strategies predict the bioactivity of this compound against biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of targets like carbonic anhydrase or prostaglandin synthase. Validate binding poses via MD simulations (AMBER/CHARMM). For example, trifluoromethyl-pyrazole derivatives show strong H-bonding with CA-II active sites (ΔG = −9.2 kcal/mol) .

- Contradiction Resolution : If experimental IC50 conflicts with docking scores, re-evaluate protonation states (e.g., pyrazole tautomerism) or solvation models .

Q. How are data contradictions resolved in crystallographic vs. spectroscopic structural assignments?

- Methodology : Cross-validate X-ray-derived torsion angles with NOESY NMR for solution-state conformations. For example, a 15° deviation in dihedral angles between solid-state and solution data may indicate dynamic behavior .

- Advanced Tools : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) influencing crystal packing vs. solution dynamics .

Q. What strategies mitigate toxicity risks during large-scale synthesis of thiophene-pyrazole analogs?

- Methodology : Replace toxic reagents (e.g., bromine) with flow chemistry setups using safer halogenation agents (NBS). Monitor intermediates via online FTIR to minimize hazardous byproducts .

- Safety Protocols : Refer to MSDS guidelines for handling brominated pyrazoles (e.g., PPE requirements, fume hood use) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.